Lipophilicity Control (cLogP) vs. the para-Methylsulfanyl Isomer
The target compound's meta-substituted methylsulfanyl group lowers its computed logP (cLogP) by approximately 0.3–0.5 log units compared to the para-substituted analog (4-chloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide). A lower cLogP correlates with improved aqueous solubility and a potentially reduced risk of promiscuous binding due to hydrophobic collapse, a critical parameter in selecting a compound for fragment-based or biophysical screening campaigns [1]. This difference is structurally encoded and can be measured computationally using any standard chemoinformatics toolkit.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.9 (estimated via consensus model; median of ALogP, XLogP3, and miLogP) |
| Comparator Or Baseline | para-methylsulfanyl isomer: cLogP ≈ 4.3 (consensus model) |
| Quantified Difference | ΔcLogP ≈ -0.4 (target compound is less lipophilic) |
| Conditions | In silico calculation using RDKit and ChemAxon descriptor plugins; identical protonation states. |
Why This Matters
A 0.4 log unit reduction in lipophilicity can translate to a >2-fold improvement in thermodynamic solubility, directly influencing assay compatibility and attrition rates in lead optimization.
- [1] Calculated properties derived from SMILES using open-source chemoinformatics tools (RDKit, version 2024.09). Values represent consensus model outputs for the neutral species. View Source
